Troriluzole

Catalog No.
S545860
CAS No.
1926203-09-9
M.F
C15H16F3N5O4S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troriluzole

CAS Number

1926203-09-9

Product Name

Troriluzole

IUPAC Name

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

YBZSGIWIPOUSHY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BHV-4157; troriluzole.

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

The exact mass of the compound Troriluzole is 419.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Troriluzole (CAS: 1926203-09-9) is a highly optimized, tripeptide prodrug of the glutamatergic modulator riluzole. Designed specifically to overcome the significant physicochemical and metabolic limitations of its parent compound, troriluzole offers enhanced formulation flexibility, improved bioavailability, and a superior safety profile [1]. By utilizing an amino acid-based prodrug strategy, this compound is engineered to bypass hepatic first-pass metabolism, remaining stable until it is cleaved by aminopeptidases to release active riluzole directly into the systemic circulation [2]. This structural optimization makes troriluzole a critical procurement choice for advanced preclinical, formulation, and translational research workflows that require stable, long-term glutamate modulation without the handling and toxicity drawbacks of standard riluzole [3].

Substituting generic riluzole for troriluzole introduces severe confounding variables in both formulation development and in vivo dosing workflows. Riluzole is characterized by very low aqueous solubility, extensive hepatic first-pass metabolism via the CYP1A2 enzyme, and a pronounced negative food effect, which together drive high inter-individual pharmacokinetic variability (often exceeding 50%) and dose-dependent hepatotoxicity [1]. In contrast, troriluzole is specifically engineered to eliminate these bottlenecks: it resists premature hepatic degradation, negates food-dependent absorption fluctuations, and provides highly reproducible systemic exposure [2]. For researchers and formulators, attempting to use standard riluzole in place of troriluzole risks inconsistent dosing, precipitation in aqueous vehicles, and compromised study powering due to erratic bioavailability [3].

Pharmacokinetic Reproducibility and Exposure Variability

Troriluzole demonstrates significantly tighter pharmacokinetic control compared to standard riluzole. In comparative studies, systemic riluzole exposure following troriluzole administration yielded consistently lower inter-individual variability, showing an AUC CV% of approximately 40%, whereas direct oral riluzole administration resulted in an AUC CV% of 54% and historically up to 70% variation in peak serum levels [1]. Furthermore, population pharmacokinetic modeling confirms that troriluzole exhibits a ≥50% lower inter-individual variability on absorption parameters compared to the parent compound [2].

Evidence DimensionInter-individual variability (AUC CV% and absorption)
Target Compound DataTroriluzole (AUC CV% ~40%; ≥50% lower variability on absorption parameters)
Comparator Or BaselineRiluzole (AUC CV% ~54%; up to 70% peak serum variation)
Quantified Difference>14% absolute reduction in AUC variability; ≥50% reduction in absorption variability
ConditionsPhase 1 human pharmacokinetic modeling

Minimizing pharmacokinetic variability is essential for achieving statistically powered results in in vivo efficacy models without requiring excessively large cohort sizes.

Hepatic First-Pass Metabolism and Liver Burden Reduction

Standard riluzole is heavily metabolized by the heterogeneous hepatic enzyme CYP1A2 during first-pass metabolism, limiting its bioavailability to 60% and causing dose-dependent liver function test elevations [1]. Troriluzole is structurally designed to bypass this hepatic first-pass effect. In vivo, troriluzole remains stable through the liver and is rapidly cleaved into active riluzole by aminopeptidases in the systemic plasma, with the intact prodrug representing less than 1% of total systemic exposure [2].

Evidence DimensionFirst-pass metabolism and systemic cleavage
Target Compound DataTroriluzole (Bypasses hepatic first-pass; plasma cleavage; <1% intact prodrug exposure)
Comparator Or BaselineRiluzole (Extensive CYP1A2 first-pass metabolism; 60% bioavailability; dose-dependent hepatotoxicity)
Quantified DifferenceNear-complete avoidance of hepatic first-pass degradation
ConditionsIn vivo metabolic profiling and plasma concentration analysis

Bypassing the liver significantly reduces hepatotoxicity risks, making troriluzole the superior choice for chronic, long-term dosing models.

Aqueous Formulation Compatibility and Solubility

Riluzole is notoriously difficult to formulate for aqueous delivery due to its very low water solubility and pH-dependent chemical stability[1]. Troriluzole overcomes this handling limitation. It is highly soluble in standard laboratory organic solvents (e.g., 50 mg/mL in DMSO) and can be successfully formulated into clear aqueous solutions for in vivo use, such as achieving ≥ 2.5 mg/mL concentrations in a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) saline vehicle.

Evidence DimensionFormulation solubility
Target Compound DataTroriluzole (≥ 2.5 mg/mL in 20% SBE-β-CD/saline; 50 mg/mL in DMSO)
Comparator Or BaselineRiluzole (Very low water solubility; requires harsh solvents or suspensions)
Quantified DifferenceEnables clear aqueous-based dosing solutions at ≥ 2.5 mg/mL
ConditionsPreclinical formulation preparation (10% DMSO / 90% SBE-β-CD saline)

Guaranteed solubility in cyclodextrin-based aqueous vehicles ensures homogeneous dosing and prevents precipitation-induced dosing errors in animal models.

Dosing Protocol Simplification and Food Effect Elimination

Riluzole exhibits a pronounced negative food effect, requiring strict fasting protocols (administration 1 hour before or 2 hours after meals) to prevent significant reductions in bioavailability, alongside a twice-daily dosing requirement [1]. Troriluzole eliminates this dietary dependency. Pharmacokinetic assessments confirm that troriluzole has no negative food effect, allowing for simplified, unrestricted once-daily oral dosing protocols while maintaining steady-state riluzole exposure [2].

Evidence DimensionBioavailability under fed conditions
Target Compound DataTroriluzole (No negative food effect; once-daily unrestricted dosing)
Comparator Or BaselineRiluzole (Negative food effect; requires 3-hour fasting window; twice-daily dosing)
Quantified DifferenceComplete elimination of diet-induced bioavailability reduction
ConditionsOral administration under fed vs. fasting conditions

Removing fasting constraints drastically simplifies in vivo study logistics and removes diet as a confounding variable in pharmacokinetic data.

Long-Term Neurodegenerative Disease Modeling

Troriluzole is the preferred agent for chronic in vivo models of Alzheimer's disease, spinocerebellar ataxia (SCA), and ALS, where avoiding the dose-dependent hepatotoxicity and CYP1A2 metabolism of standard riluzole is critical for long-term subject survival and data integrity [1].

Advanced Aqueous Formulation Development

Ideal for formulators requiring a glutamate modulator compatible with cyclodextrin-based aqueous vehicles (e.g., SBE-β-CD) for parenteral or controlled oral delivery, successfully avoiding the precipitation risks associated with the highly insoluble parent compound.

High-Precision Pharmacokinetic Studies

The optimal choice for translational research where minimizing inter-subject variability (reducing AUC CV% to ~40%) and eliminating food-effect constraints are necessary to achieve robust statistical powering with smaller animal cohorts[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

419.08750967 Da

Monoisotopic Mass

419.08750967 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S7H48S6K7H

Wikipedia

Troriluzole

Dates

Last modified: 02-18-2024
1: Romano S, Coarelli G, Marcotulli C, Leonardi L, Piccolo F, Spadaro M, Frontali M, Ferraldeschi M, Vulpiani MC, Ponzelli F, Salvetti M, Orzi F, Petrucci A, Vanacore N, Casali C, Ristori G. Riluzole in patients with hereditary cerebellar ataxia: a randomised, double-blind, placebo-controlled trial. Lancet Neurol. 2015 Oct;14(10):985-91. doi: 10.1016/S1474-4422(15)00201-X. Epub 2015 Aug 25. PubMed PMID: 26321318.
2: Nagoshi N, Nakashima H, Fehlings MG. Riluzole as a neuroprotective drug for spinal cord injury: from bench to bedside. Molecules. 2015 Apr 29;20(5):7775-89. doi: 10.3390/molecules20057775. Review. PubMed PMID: 25939067.
3: Pittenger C, Bloch MH, Wasylink S, Billingslea E, Simpson R, Jakubovski E, Kelmendi B, Sanacora G, Coric V. Riluzole augmentation in treatment-refractory obsessive-compulsive disorder: a pilot randomized placebo-controlled trial. J Clin Psychiatry. 2015 Aug;76(8):1075-84. doi: 10.4088/JCP.14m09123. PubMed PMID: 26214725; PubMed Central PMCID: PMC4560666.
4: Grossman RG, Fehlings MG, Frankowski RF, Burau KD, Chow DS, Tator C, Teng A, Toups EG, Harrop JS, Aarabi B, Shaffrey CI, Johnson MM, Harkema SJ, Boakye M, Guest JD, Wilson JR. A prospective, multicenter, phase I matched-comparison group trial of safety, pharmacokinetics, and preliminary efficacy of riluzole in patients with traumatic spinal cord injury. J Neurotrauma. 2014 Feb 1;31(3):239-55. doi: 10.1089/neu.2013.2969. Epub 2013 Oct 11. PubMed PMID: 23859435; PubMed Central PMCID: PMC3904533.
5: Saleh OA, El-Azzouny AA, Aboul-Enein HY, Badawey AM. Riluzole: validation of stability-indicating HPLC, D1 and DD1 spectrophotometric assays. J Chromatogr Sci. 2014 Jul;52(6):539-46. doi: 10.1093/chromsci/bmt062. Epub 2013 Jun 5. PubMed PMID: 23744878.
6: Hunsberger HC, Weitzner DS, Rudy CC, Hickman JE, Libell EM, Speer RR, Gerhardt GA, Reed MN. Riluzole rescues glutamate alterations, cognitive deficits, and tau pathology associated with P301L tau expression. J Neurochem. 2015 Oct;135(2):381-94. doi: 10.1111/jnc.13230. Epub 2015 Aug 13. PubMed PMID: 26146790; PubMed Central PMCID: PMC4717473.
7: Wu Y, Satkunendrarajah K, Fehlings MG. Riluzole improves outcome following ischemia-reperfusion injury to the spinal cord by preventing delayed paraplegia. Neuroscience. 2014 Apr 18;265:302-12. doi: 10.1016/j.neuroscience.2014.01.059. Epub 2014 Feb 6. PubMed PMID: 24508749.
8: Miller RG, Mitchell JD, Moore DH. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND). Cochrane Database Syst Rev. 2012 Mar 14;(3):CD001447. doi: 10.1002/14651858.CD001447.pub3. Review. PubMed PMID: 22419278.
9: Cifra A, Mazzone GL, Nistri A. Riluzole: what it does to spinal and brainstem neurons and how it does it. Neuroscientist. 2013 Apr;19(2):137-44. doi: 10.1177/1073858412444932. Epub 2012 May 16. Review. PubMed PMID: 22596264.
10: Angstadt JD, Simone AM. Riluzole suppresses postinhibitory rebound in an excitatory motor neuron of the medicinal leech. J Comp Physiol A Neuroethol Sens Neural Behav Physiol. 2014 Aug;200(8):759-75. doi: 10.1007/s00359-014-0919-x. Epub 2014 Jun 3. PubMed PMID: 24890185.
11: Türck P, Frizzo ME. Riluzole stimulates BDNF release from human platelets. Biomed Res Int. 2015;2015:189307. doi: 10.1155/2015/189307. Epub 2015 Jan 6. PubMed PMID: 25629040; PubMed Central PMCID: PMC4300019.
12: Nicholson KJ, Zhang S, Gilliland TM, Winkelstein BA. Riluzole effects on behavioral sensitivity and the development of axonal damage and spinal modifications that occur after painful nerve root compression. J Neurosurg Spine. 2014 Jun;20(6):751-62. doi: 10.3171/2014.2.SPINE13672. Epub 2014 Mar 28. PubMed PMID: 24678596.
13: Grant PJ, Joseph LA, Farmer CA, Luckenbaugh DA, Lougee LC, Zarate CA Jr, Swedo SE. 12-week, placebo-controlled trial of add-on riluzole in the treatment of childhood-onset obsessive-compulsive disorder. Neuropsychopharmacology. 2014 May;39(6):1453-9. doi: 10.1038/npp.2013.343. Epub 2013 Dec 19. PubMed PMID: 24356715; PubMed Central PMCID: PMC3988548.
14: Moon ES, Karadimas SK, Yu WR, Austin JW, Fehlings MG. Riluzole attenuates neuropathic pain and enhances functional recovery in a rodent model of cervical spondylotic myelopathy. Neurobiol Dis. 2014 Feb;62:394-406. doi: 10.1016/j.nbd.2013.10.020. Epub 2013 Oct 29. PubMed PMID: 24184328.
15: Yohay K, Tyler B, Weaver KD, Pardo AC, Gincel D, Blakeley J, Brem H, Rothstein JD. Efficacy of local polymer-based and systemic delivery of the anti-glutamatergic agents riluzole and memantine in rat glioma models. J Neurosurg. 2014 Apr;120(4):854-63. doi: 10.3171/2013.12.JNS13641. Epub 2014 Jan 31. PubMed PMID: 24484234; PubMed Central PMCID: PMC4322948.
16: Whitcomb DJ, Molnár E. Is riluzole a new drug for Alzheimer's disease? J Neurochem. 2015 Oct;135(2):207-9. doi: 10.1111/jnc.13260. Epub 2015 Sep 7. PubMed PMID: 26451974.
17: Yáñez M, Matías-Guiu J, Arranz-Tagarro JA, Galán L, Viña D, Gómez-Pinedo U, Vela A, Guerrero A, Martínez-Vila E, García AG. The neuroprotection exerted by memantine, minocycline and lithium, against neurotoxicity of CSF from patients with amyotrophic lateral sclerosis, is antagonized by riluzole. Neurodegener Dis. 2014;13(2-3):171-9. doi: 10.1159/000357281. Epub 2013 Dec 20. PubMed PMID: 24356417.
18: Farokhnia M, Sabzabadi M, Pourmahmoud H, Khodaie-Ardakani MR, Hosseini SM, Yekehtaz H, Tabrizi M, Rezaei F, Salehi B, Akhondzadeh S. A double-blind, placebo controlled, randomized trial of riluzole as an adjunct to risperidone for treatment of negative symptoms in patients with chronic schizophrenia. Psychopharmacology (Berl). 2014 Feb;231(3):533-42. doi: 10.1007/s00213-013-3261-z. Epub 2013 Sep 8. PubMed PMID: 24013610.
19: Sugiyama A, Saitoh A, Inagaki M, Oka J, Yamada M. Systemic administration of riluzole enhances recognition memory and facilitates extinction of fear memory in rats. Neuropharmacology. 2015 Oct;97:322-8. doi: 10.1016/j.neuropharm.2015.06.007. Epub 2015 Jun 24. PubMed PMID: 26116528.
20: Chew DJ, Carlstedt T, Shortland PJ. The effects of minocycline or riluzole treatment on spinal root avulsion-induced pain in adult rats. J Pain. 2014 Jun;15(6):664-75. doi: 10.1016/j.jpain.2014.03.001. Epub 2014 Mar 22. PubMed PMID: 24667712.

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